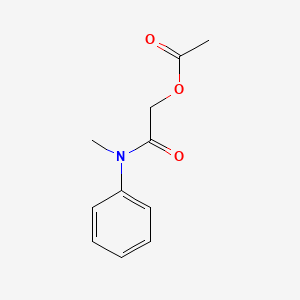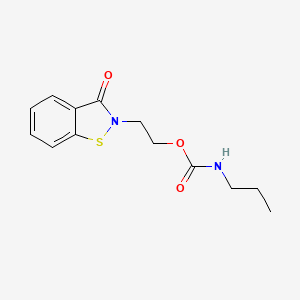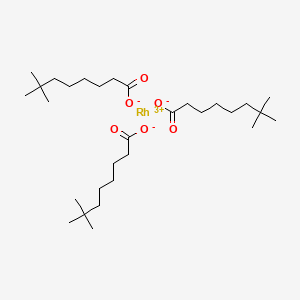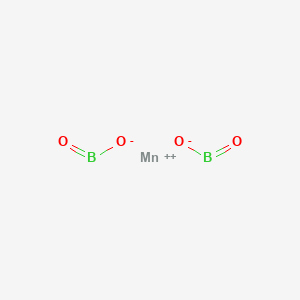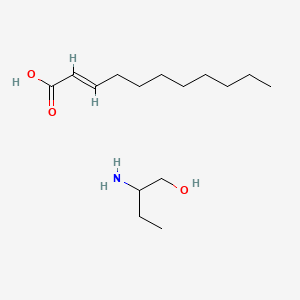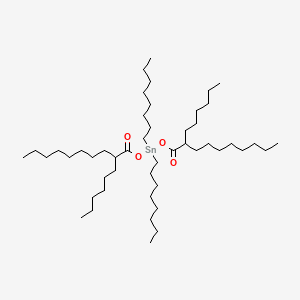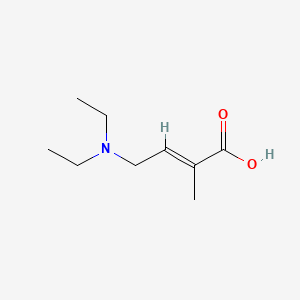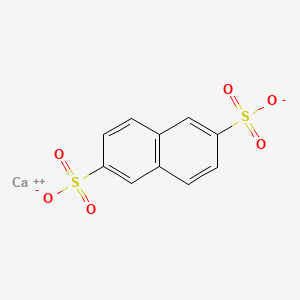
Calcium naphthalene-2,6-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium naphthalene-2,6-disulphonate: is an organic compound with the molecular formula C₁₀H₆CaO₆S₂. It is a calcium salt of naphthalene-2,6-disulfonic acid, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of calcium naphthalene-2,6-disulphonate typically begins with naphthalene, which undergoes sulfonation to form naphthalene-2,6-disulfonic acid.
Sulfonation: Naphthalene is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups at the 2 and 6 positions.
Neutralization: The resulting naphthalene-2,6-disulfonic acid is then neutralized with calcium hydroxide to form this compound.
Industrial Production Methods:
Large-Scale Production: Industrial production involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Calcium naphthalene-2,6-disulphonate can undergo oxidation reactions, where the naphthalene ring is oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.
Reduction Products: Reduction can yield naphthalene derivatives with modified sulfonic acid groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: Calcium naphthalene-2,6-disulphonate is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the behavior of sulfonated aromatic compounds in biological systems.
Medicine:
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its sulfonic acid groups.
Concrete Additives: It is used as an additive in concrete to improve its properties.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Proteins: Calcium naphthalene-2,6-disulphonate can interact with proteins and enzymes, affecting their activity and function.
Pathways: It can influence various biochemical pathways by modifying the activity of key enzymes and proteins.
Comparison with Similar Compounds
Sodium naphthalene-2,6-disulphonate: Similar in structure but with sodium instead of calcium.
Potassium naphthalene-2,6-disulphonate: Another similar compound with potassium as the counterion.
Uniqueness:
Calcium Ion: The presence of calcium makes it unique, as calcium ions can have specific interactions with biological molecules and systems.
Applications: Its applications in concrete additives and specific biochemical studies highlight its unique properties compared to other similar compounds.
Properties
CAS No. |
93804-30-9 |
|---|---|
Molecular Formula |
C10H6CaO6S2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
calcium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
InChI Key |
LJYYUPYEVYMPLY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




